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molecular formula C7H6ClNO B8628897 Benzamide, N-chloro- CAS No. 1821-34-7

Benzamide, N-chloro-

Cat. No. B8628897
M. Wt: 155.58 g/mol
InChI Key: WMSQJZHVGMMPQT-UHFFFAOYSA-N
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Patent
US04198348

Procedure details

A stream of gaseous chlorine in introduced at a speed of about 33 g/h into a suspension of 111 g of 99.5% pure benzamide (0.91 mol) in 700 ml of water maintained at a temperature of 15°-20° C. After 2 h and 15 min 75 g of chlorine (1.05 mol), controlled by weighing, have been absorbed. The mass is stirred for another 15 min at a temperature of 20° C., then the chlorinated product obtained is filtered off and is washed with water until the hydrochloric acid has disappeared. 140 g of N-chlorobenzamide (yield 98.9%) containing 21.87% of active chlorine, corresponding to a titer of 96%, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Yield
98.9%

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[C:3]([NH2:11])(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O>[Cl:1][NH:11][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
111 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mass is stirred for another 15 min at a temperature of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of 15°-20° C
CUSTOM
Type
CUSTOM
Details
have been absorbed
CUSTOM
Type
CUSTOM
Details
the chlorinated product obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
is washed with water until the hydrochloric acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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